![molecular formula C22H27N5O B5547354 4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that involve piperidine and imidazole rings. These structures are commonly found in molecules with significant biological activity, including potential therapeutic applications. While direct studies on this exact molecule may be scarce, research on closely related compounds provides valuable insights into the synthesis methods, molecular structures, and properties that could be inferred for this specific compound.
Synthesis Analysis
The synthesis of compounds closely related to "4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine" often involves multi-step reactions starting from piperidine and imidazole precursors. For example, the discovery of subtype-selective NMDA receptor ligands illustrates the potential complexity involved in creating compounds with specific biological targets (Wright et al., 1999). Similarly, the efficient synthesis of related piperidine and imidazole derivatives highlights the diverse strategies that chemists employ to craft these molecules (Jona et al., 2009).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insights into the molecular geometry, including bond angles and distances. These structural details are crucial for understanding the molecular interactions and stability of the compound (Yıldırım et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving piperidine and imidazole rings often include substitutions and cyclization reactions that contribute to the compound's complexity and potential biological activity. The synthesis and characterization of novel derivatives show the versatility and reactivity of these functional groups (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can be inferred from related compounds. For instance, studies on the crystal structure and DFT calculationsof novel piperazine derivatives provide a foundation for predicting the behavior of "4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine" under various conditions (Kumara et al., 2017).
Aplicaciones Científicas De Investigación
Discovery of NMDA Receptor Ligands
The compound "4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine" was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, showcasing potential in neuropharmacological applications, particularly in the context of Parkinson's disease models (Wright et al., 1999).
Synthesis of Benzoimidazo Pyridine Derivatives
Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives revealed efficient methods for creating compounds with potential biological activities (Goli-Garmroodi et al., 2015).
Preparation of (1H-Azol-1-yl)piperidines
A method was developed for preparing 3- and 4-(1H-azol-1-yl)piperidines, highlighting a synthetic route relevant for medicinal chemistry and pharmaceutical research (Shevchuk et al., 2012).
Mixed Ligand Concept in Radiopharmaceuticals
A study on mixed ligand fac-tricarbonyl complexes of technetium and rhenium explored new approaches for labeling bioactive molecules, potentially advancing diagnostic imaging techniques (Mundwiler et al., 2004).
Propiedades
IUPAC Name |
[4-(1-butylimidazol-2-yl)piperidin-1-yl]-(4-imidazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-2-3-12-25-16-11-24-21(25)18-8-13-26(14-9-18)22(28)19-4-6-20(7-5-19)27-15-10-23-17-27/h4-7,10-11,15-18H,2-3,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQIRDXFFNMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.